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molecular formula C12H8ClN3O B1508712 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole CAS No. 630126-16-8

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole

Cat. No. B1508712
M. Wt: 245.66 g/mol
InChI Key: WVLFTHFFYNWPBQ-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

To a mixture of NaOH (720 mg, 18 mmol) and acetone/water 1:1 (72 ml), 4,6-dichloropyrimidine (2.4 g, 18 mmol) and 5-hydroxy-indole (2.68 g, 18 mmol) are added. After stirring for 70 min at 65° C., the brownish solution is cooled to rt and diluted with AcOEt and water. The aqueous layer is separated off and extracted twice with AcOEt. The organic layers are washed with water, saturated Na2CO3 solution, water and brine, dried (Na2SO4) and concentrated. The crude product can be used without further purification: m.p.: 137-138° C.; MS: [M+1]+=246.
Name
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CC(C)=O.O.Cl[C:9]1[CH:14]=[C:13]([Cl:15])[N:12]=[CH:11][N:10]=1.[OH:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][CH:21]=[CH:20]2>CCOC(C)=O.O>[Cl:15][C:13]1[N:12]=[CH:11][N:10]=[C:9]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[NH:22][CH:21]=[CH:20]3)[CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
72 mL
Type
reactant
Smiles
CC(=O)C.O
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
2.68 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring for 70 min at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the brownish solution is cooled to rt
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
WASH
Type
WASH
Details
The organic layers are washed with water, saturated Na2CO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product can be used without further purification

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
ClC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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